molecular formula C14H14BrN3O2S B2771559 (E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide CAS No. 898646-00-9

(E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide

Cat. No.: B2771559
CAS No.: 898646-00-9
M. Wt: 368.25
InChI Key: XZORQTGJOHBAMT-UHFFFAOYSA-N
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Description

(E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide is a synthetic organic compound characterized by its unique thiazolidinone core, which is often associated with various biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with the preparation of the thiazolidinone ring. Common starting materials include 4-bromophenylacetic acid and allylamine.

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed through a cyclization reaction involving the condensation of 4-bromophenylacetic acid with allylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).

    Introduction of Allylimino Group: The allylimino group is introduced via a Schiff base formation reaction, where the thiazolidinone intermediate reacts with allylamine under acidic conditions.

    Final Product Formation: The final compound, (E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide, is obtained after purification, typically through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the allylimino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Antimicrobial Activity: Studies have shown that thiazolidinone derivatives exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.

Medicine

    Anti-inflammatory: The compound may possess anti-inflammatory properties, useful in treating conditions like arthritis.

    Anticancer: Preliminary research suggests potential anticancer activity, possibly through the inhibition of specific cancer cell growth pathways.

Industry

    Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.

    Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.

Mechanism of Action

The mechanism by which (E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of its anticancer activity, the compound may interfere with cell signaling pathways critical for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds like 2,4-thiazolidinedione and its derivatives share the thiazolidinone core and exhibit similar biological activities.

    Schiff Bases: Compounds containing the imino group, such as N-alkylidene anilines, are structurally related and have comparable reactivity.

Uniqueness

What sets (E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide apart is the combination of the thiazolidinone ring with the allylimino and bromophenyl groups

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-oxo-2-prop-2-enylimino-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2S/c1-2-7-16-14-18-13(20)11(21-14)8-12(19)17-10-5-3-9(15)4-6-10/h2-6,11H,1,7-8H2,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZORQTGJOHBAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=C1NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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